2-Benzoylvaleronitrile
Overview
Description
2-Benzoylvaleronitrile is a chemical compound with the molecular formula C12H13NO and a molecular weight of 187.24 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 2-Benzoylvaleronitrile consists of 12 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom . The density of this compound is 1.035g/cm3, and it has a boiling point of 327ºC at 760 mmHg .Physical And Chemical Properties Analysis
2-Benzoylvaleronitrile has a molecular weight of 187.24 . It has a density of 1.035g/cm3 and a boiling point of 327ºC at 760 mmHg . More detailed physical and chemical properties would require specific experimental measurements .Scientific Research Applications
Corrosion Inhibition : Spirocyclopropane derivatives, similar in structure to 2-Benzoylvaleronitrile, have been studied for their effectiveness in inhibiting corrosion of mild steel in acidic solutions. These compounds show potential as green and environmentally friendly corrosion inhibitors (Chafiq et al., 2020).
Organic Synthesis : Research on Rhodium(III)-catalyzed cyanation of aromatic C-H bonds has been conducted to form 2-(Alkylamino)benzonitriles. This process demonstrates the versatility of benzonitriles in synthesizing various organic compounds (Dong et al., 2015).
Environmental Fate of Pharmaceuticals : Studies on the environmental impact of sulfamethoxazole, a drug with a structure similar to benzonitriles, have revealed insights into its transformation products under denitrifying conditions, highlighting the importance of understanding the environmental behavior of such compounds (Nödler et al., 2012).
Microbial Degradation of Herbicides : The microbial degradation of benzonitrile herbicides, such as dichlobenil, bromoxynil, and ioxynil, has been extensively studied to understand their environmental fate and the role of microbial organisms in this process (Holtze et al., 2008).
Catalysis in Organic Chemistry : The palladium-catalyzed cyanation of aryl halides using potassium hexacyanoferrate(II) as a cyanating agent has been developed, demonstrating the role of benzonitriles in catalytic processes in organic synthesis (Schareina et al., 2004).
Photophysical and Photochemical Properties : Studies on the synthesis and characterization of novel phthalocyanine compounds, which are related to benzonitriles, have been conducted to investigate their potential in photodynamic therapy and other photocatalytic applications (Demirbaş et al., 2016).
properties
IUPAC Name |
2-benzoylpentanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-2-6-11(9-13)12(14)10-7-4-3-5-8-10/h3-5,7-8,11H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHOBBVMFOFGSBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)C(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375723 | |
Record name | 2-Benzoylvaleronitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80375723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzoylvaleronitrile | |
CAS RN |
1780-48-9 | |
Record name | β-Oxo-α-propylbenzenepropanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1780-48-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Benzoylvaleronitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80375723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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